

Technical Guide: Solubility Profile of Diethyl (2-hydroxyethyl)propanedioate

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Compound of Interest

Compound Name: Diethyl (2-hydroxyethyl)propanedioate

CAS No.: 63972-17-8

Cat. No.: B3055328

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Executive Summary & Compound Identity

Diethyl (2-hydroxyethyl)propanedioate is a critical bifunctional intermediate used primarily in the synthesis of heterocyclic compounds, lactones (specifically

-carbethoxy-

-butyrolactone), and pharmaceutical APIs.

Researchers must recognize that this compound exists in a dynamic equilibrium or as a transient intermediate that readily cyclizes to form a lactone under acidic or thermal conditions. Consequently, "solubility" data often reflects the properties of the equilibrium mixture or its stable lactone isomer, Ethyl 2-oxotetrahydrofuran-3-carboxylate.

Physicochemical Profile

Property	Detail
IUPAC Name	Diethyl 2-(2-hydroxyethyl)propanedioate
Common Synonyms	Diethyl (2-hydroxyethyl)malonate; (2-Hydroxyethyl)malonic acid diethyl ester
CAS Number	17181-62-3 (Open Chain) / 77513-58-7 (Lactone Isomer)
Molecular Formula	
Molecular Weight	204.22 g/mol
Physical State	Viscous colorless to pale yellow liquid (at RT)
Polarity	High (due to ester + hydroxyl functionalities)
LogP (Predicted)	~0.3 – 0.8 (Open Chain)

Solubility Profile in Organic Solvents[6][7]

The solubility of **Diethyl (2-hydroxyethyl)propanedioate** is governed by its amphiphilic nature. The diethyl malonate backbone provides lipophilicity soluble in organic esters and chloro-solvents, while the pendant 2-hydroxyethyl group (

) introduces hydrogen bonding capability, enhancing solubility in polar protic solvents and water.

Quantitative Solubility Estimates (at 25°C)

Data derived from homologous series analysis and functional group contribution methods.

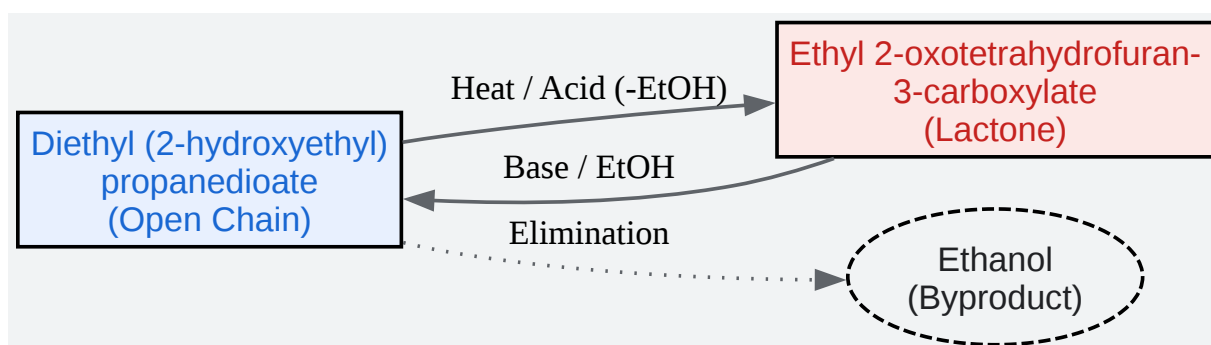
Solvent Class	Solvent	Solubility Rating	Interaction Mechanism
Polar Protic	Methanol	Miscible	Strong H-bonding (Donor/Acceptor)
Ethanol	Miscible	Ideal solvent; prevents transesterification if EtOH is used.	
Water	Soluble	Soluble due to -OH and ester oxygens; hydrolysis risk over time.	
Polar Aprotic	DMSO	Miscible	Dipole-dipole interactions; excellent for nucleophilic substitutions.
DMF	Miscible	High solvency power; difficult to remove post-reaction.	
Acetonitrile	Miscible	Good for partitioning; lower boiling point than DMF/DMSO.	
Chlorinated	Dichloromethane	Miscible	Excellent solubility; standard extraction solvent.
Chloroform	Miscible	High solubility; useful for NMR analysis.	
Ethers/Esters	THF	Miscible	Good solubility; watch for peroxide formation.
Ethyl Acetate	Miscible	Standard solvent for TLC and column chromatography.	

Non-Polar	Toluene	Soluble	Soluble, but decreases at low temps. Good for azeotropic drying.
Hexane/Heptane	Immiscible / Low	Critical: Phase separation likely. Used to wash away non-polar impurities.	

Mechanistic Insight: The Cyclization Equilibrium

In solution, particularly in the presence of trace acids or heat, the open-chain diester undergoes intramolecular transesterification to form the lactone.

Solubility Implication: If your protocol requires the open-chain form, avoid acidic solvents or high temperatures. Use Ethanol or THF with a neutral buffer if necessary.



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Figure 1: Equilibrium between the open-chain diester and the lactone form. Solvent choice shifts this equilibrium.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Objective: To determine the precise solubility limit in a specific solvent (e.g., Toluene) for process optimization.

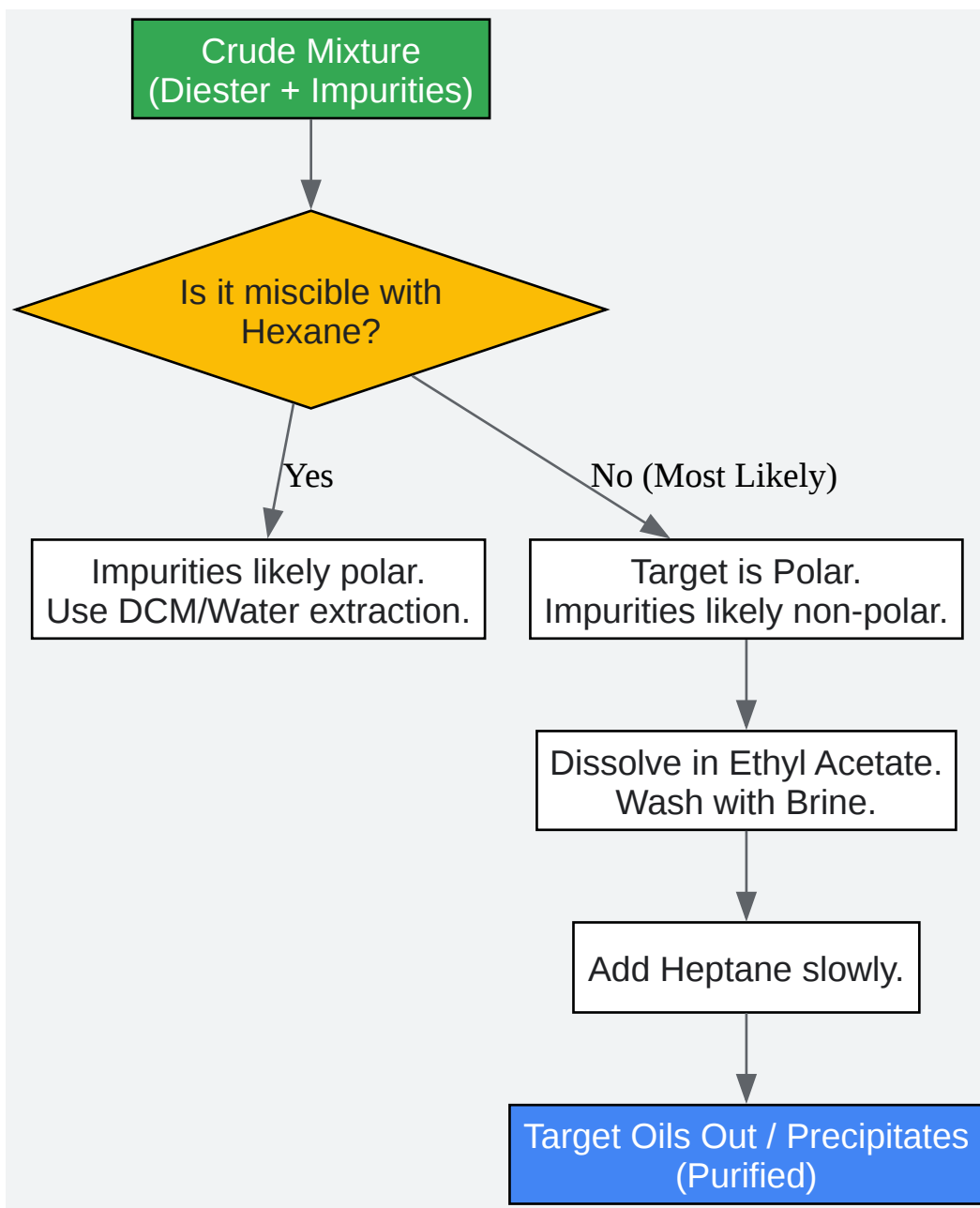
- Preparation:
 - Tare a 20 mL scintillation vial.
 - Add 5.0 mL of the target solvent.
- Saturation:
 - Add **Diethyl (2-hydroxyethyl)propanedioate** dropwise with vigorous stirring.
 - Continue addition until a persistent turbidity or phase separation (oil droplet) is observed.
 - Note: If the compound is miscible, no phase separation will occur.
- Equilibration:
 - Place the vial in a temperature-controlled shaker at 25°C for 24 hours.
- Analysis:
 - Centrifuge to separate phases if necessary.
 - Analyze the supernatant via GC-FID or HPLC-UV (210 nm).
 - Self-Validation: Verify the integrity of the peak. If multiple peaks appear, spontaneous lactonization has occurred.

Protocol B: Solvent Selection for Purification (Extraction)

Scenario: You have a crude reaction mixture containing the target diester and non-polar byproducts.

- Dissolution: Dissolve the crude oil in Ethyl Acetate (high solubility for target).

- Washing: Wash with Water or Brine (Target partitions into organic phase, but some loss to water may occur due to -OH group; use Brine to salt-out).
- Purification:
 - Add Hexane or Heptane to the Ethyl Acetate solution.
 - Logic: The target is polar.^[1] Adding non-polar hydrocarbon reduces its solubility.
 - Observation: If an oil separates ("oiling out"), this phase is likely enriched with the target diester/lactone.



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Figure 2: Decision tree for solvent-based purification of polar malonate derivatives.

Applications & Strategic Solvent Use

Synthesis of -Carbethoxy- -Butyrolactone

This is the most common application. The open-chain diester is often generated in situ by reacting Diethyl Malonate with Ethylene Oxide in Ethanol using Sodium Ethoxide.

- Solvent Choice: Ethanol is required to match the ester groups (preventing transesterification).
- Work-up: The reaction mixture is acidified, causing cyclization. The product is extracted with Dichloromethane or Chloroform.

Pharmaceutical Intermediates (Vitamin B1 Precursors)

Used in the synthesis of pyrimidine rings.

- Solvent Choice: DMF or DMSO is often used for subsequent alkylation steps due to the high solubility of the enolate ion generated from the malonate backbone.

Agrochemical Formulations

Due to its high boiling point and polarity, the lactone form is sometimes used as a carrier solvent itself.

- Safety Note: While the diester is relatively stable, the lactone (GBL derivative) has specific regulatory considerations in some jurisdictions due to its structural similarity to GBL (a controlled substance precursor).

References

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- Organic Chemistry Portal. Synthesis of Lactones: Malonic Ester Strategy. Retrieved from [\[Link\]](#)

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Sources

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